molecular formula C11H11O4S- B14202470 3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate CAS No. 831222-71-0

3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate

Cat. No.: B14202470
CAS No.: 831222-71-0
M. Wt: 239.27 g/mol
InChI Key: RKCANFZUBKSCDS-UHFFFAOYSA-M
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Description

3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate is an organic compound that features both an ester functional group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate typically involves the reaction of ethyl acetoacetate with thiophene-3-carbaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile building block, participating in various reactions to form more complex structures. In biological systems, its mechanism may involve binding to specific enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate
  • 3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate
  • 3-(Ethoxycarbonyl)-4-(pyridin-3-yl)but-3-enoate

Uniqueness

3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of compounds with desired electronic characteristics, such as conductive polymers and materials for electronic applications.

Properties

CAS No.

831222-71-0

Molecular Formula

C11H11O4S-

Molecular Weight

239.27 g/mol

IUPAC Name

3-ethoxycarbonyl-4-thiophen-3-ylbut-3-enoate

InChI

InChI=1S/C11H12O4S/c1-2-15-11(14)9(6-10(12)13)5-8-3-4-16-7-8/h3-5,7H,2,6H2,1H3,(H,12,13)/p-1

InChI Key

RKCANFZUBKSCDS-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=CC1=CSC=C1)CC(=O)[O-]

Origin of Product

United States

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